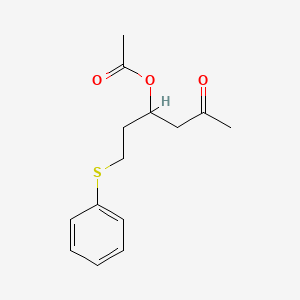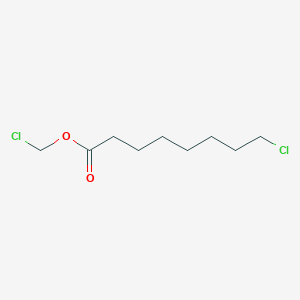
Chloromethyl 8-chloro-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 8-chloro-octanoate is an organic compound with the molecular formula C9H16Cl2O2 It is an ester, characterized by the presence of a chloromethyl group and a chloro-octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 8-chloro-octanoate can be synthesized through the esterification of 8-chloro-octanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like zinc chloride can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 8-chloro-octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 8-chloro-octanoic acid and chloromethyl alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 8-chloro-octanoic acid and chloromethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chloromethyl 8-chloro-octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloromethyl 8-chloro-octanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethyl group is particularly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl octanoate: Similar structure but lacks the additional chlorine atom on the octanoate chain.
8-chloro-octanoic acid: The acid form of the compound without the ester linkage.
Chloromethyl acetate: A simpler ester with a shorter carbon chain.
Properties
CAS No. |
80418-70-8 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 8-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c10-7-5-3-1-2-4-6-9(12)13-8-11/h1-8H2 |
InChI Key |
YEDAJMGEJCGDOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)OCCl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
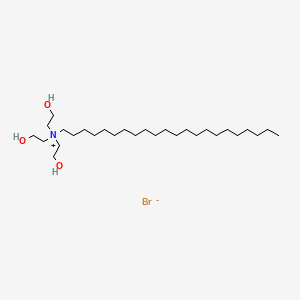
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

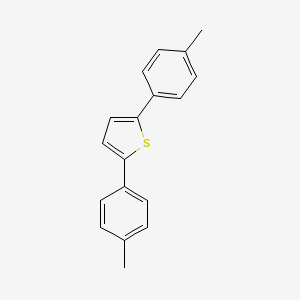
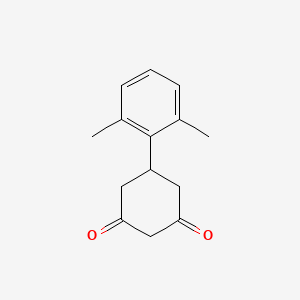
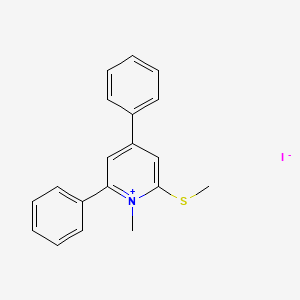
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

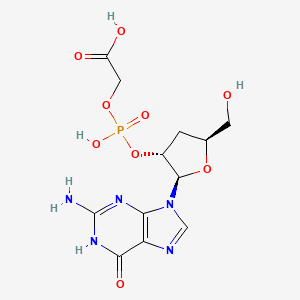
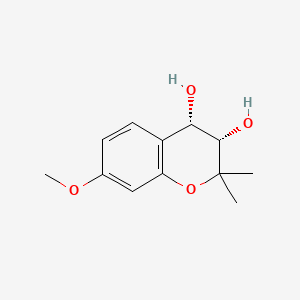
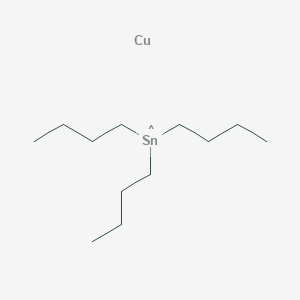
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
